molecular formula C23H19N3O4S2 B2543016 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 441289-99-2

4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2543016
CAS No.: 441289-99-2
M. Wt: 465.54
InChI Key: FWIHSPJJQNCYDS-UHFFFAOYSA-N
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Description

4-(Indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an indoline sulfonyl group at the 4-position and a 4-methoxybenzo[d]thiazol-2-yl moiety at the N-position. This compound belongs to a broader class of benzothiazole derivatives, which are frequently explored for their biological activities, including enzyme inhibition and receptor modulation. The indoline sulfonyl group may enhance binding affinity through hydrophobic interactions, while the 4-methoxy substitution on the benzothiazole ring could influence electronic properties and solubility .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-19-7-4-8-20-21(19)24-23(31-20)25-22(27)16-9-11-17(12-10-16)32(28,29)26-14-13-15-5-2-3-6-18(15)26/h2-12H,13-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIHSPJJQNCYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline and benzo[d]thiazole intermediates. The key steps include:

    Formation of Indoline Intermediate: Indoline is synthesized through the reduction of indole using a suitable reducing agent such as sodium borohydride.

    Sulfonylation: The indoline intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the indolin-1-ylsulfonyl intermediate.

    Coupling with Benzo[d]thiazole: The final step involves coupling the indolin-1-ylsulfonyl intermediate with 4-methoxybenzo[d]thiazol-2-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Sulfonyl Group Variations
  • Analog 1: 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide () replaces the indoline with an azepane ring, reducing aromaticity but increasing flexibility. This may alter pharmacokinetic properties such as metabolic stability .
Benzothiazole Ring Substitutions
  • Analog 4 : N-(4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl)-3-methoxybenzamide () introduces a dimethoxyphenyl group, offering enhanced π-π stacking capabilities but possibly reducing solubility .
Melting Points and Solubility
  • Compounds with electron-withdrawing groups (e.g., nitro in ) generally have higher melting points due to increased crystallinity, whereas methoxy groups (as in the target) may lower melting points by introducing disorder .
Enzyme Inhibition and Receptor Modulation
  • Target Compound : The 4-methoxy group may enhance antagonistic activity against targets like ZAC receptors, as seen in , where methoxy substitutions improved potency .
  • Analog 5 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () demonstrated strong NF-κB activation, suggesting that bulkier sulfonamides (e.g., indolinyl vs. piperidinyl) could modulate signaling pathways differently .
  • Analog 6: Compounds with morpholinomethyl substituents () showed varied enzyme inhibitory effects, highlighting the importance of substituent polarity in activity .

Structural Confirmation Techniques

  • Spectroscopic Data : The target compound’s structure would be confirmed via 1H/13C NMR (e.g., indoline protons at δ 7.2–7.8 ppm and methoxy signals at δ 3.8–4.0 ppm) and HRMS, consistent with methods in and .
  • IR Spectroscopy : Sulfonyl S=O stretches (~1240–1255 cm⁻¹) and amide C=O stretches (~1660–1680 cm⁻¹) would align with data from and .

Biological Activity

The compound 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

The structure of this compound includes:

  • An indoline moiety, which is known for its biological activity.
  • A sulfonamide group that enhances solubility and biological reactivity.
  • A benzothiazole component, contributing to the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Benzothiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds with similar structures demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaActivity
This compoundE. coliModerate
This compoundS. aureusHigh

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have been effective in inhibiting the proliferation of lung cancer cells (A549, HCC827) with IC50 values ranging from 2.12 µM to 5.13 µM .
Cell LineIC50 (µM)Activity
A5492.12High
HCC8275.13Moderate

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies:

  • Compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. The presence of the sulfonamide group is believed to play a critical role in modulating inflammatory responses.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Ubiquitin Ligase Inhibition : Similar compounds have been suggested to inhibit ubiquitin ligases, which are involved in protein degradation pathways linked to cancer progression .
  • DNA Binding : Some studies indicate that benzothiazole derivatives may bind to DNA, disrupting replication processes in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives:

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of several benzothiazole derivatives against common pathogens. The results showed that compounds with structural similarities to our target compound had significant antibacterial effects .
  • Antitumor Activity Assessment : In vitro assays demonstrated that similar compounds effectively reduced cell viability in lung cancer models, indicating potential for further development as anticancer agents .

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